Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate
Description
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate (CAS: 845305-87-5) is a brominated thiophene derivative with the molecular formula C₇H₈BrNO₂S (hydrochloride form: C₇H₉BrClNO₂S) . Structurally, it consists of a thiophene ring substituted with a bromine atom at position 5, an amino group at position 2, and a methyl ester moiety.
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-bromothiophen-3-yl)acetate |
InChI |
InChI=1S/C7H8BrNO2S/c1-11-7(10)6(9)4-2-5(8)12-3-4/h2-3,6H,9H2,1H3 |
InChI Key |
WXYOXGMRXRPQHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CSC(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromothiophene Derivatives
a. Bromination of Thiophene or Its Derivatives
The most common approach involves electrophilic aromatic substitution using bromine:
Thiophene derivative + Bromine → 5-Bromothiophene derivative
This reaction is typically performed in acetic acid or chloroform, with controlled temperature to favor regioselectivity at the 5-position. For example, bromination in acetic acid with bromine yields 5-bromothiophene with high regioselectivity, as demonstrated in the synthesis of substituted thiophenes.
b. Regioselective Bromination Protocols
- Use of acetic acid as solvent
- Addition of bromine dropwise at low temperature (0–5°C)
- Monitoring via thin-layer chromatography to prevent over-bromination
Reference: The method aligns with procedures described in, where regioselectivity is achieved through controlled reaction conditions.
Formation of the Acetate Intermediate
a. Synthesis of Methyl 2-oxo-2-(thiophen-3-yl)acetate
This key intermediate can be prepared via nucleophilic addition of a lithium or Grignard reagent to methyl chloroacetate, followed by substitution with thiophene derivatives.
b. Conversion to Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate
The amino group at the 2-position can be introduced through nucleophilic substitution or reduction of nitro precursors, or via amination of halogenated intermediates.
Reference: The synthesis of methyl 2-oxo-2-(thiophen-3-yl)acetate is described in, utilizing lithium diisopropylamide (LDA) for regioselective enolate formation, followed by acylation.
Bromination at the 5-Position
As per the literature, bromination at the 5-position of thiophene derivatives is achieved via electrophilic substitution with bromine in acetic acid:
Thiophene derivative + Br2 (in acetic acid) → 5-bromothiophene derivative
Reaction conditions are optimized to favor substitution at the 5-position due to the electron density distribution in the ring.
- Use of N-bromosuccinimide (NBS) under radical conditions
- Bromination in the presence of catalysts like iron(III) bromide for enhanced regioselectivity
Reference: The protocol aligns with methods detailed in, where regioselective bromination is achieved with minimal polybromination.
Esterification and Final Functionalization
a. Methylation of Carboxylic Acid
If starting from the acid form, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Purification is achieved via column chromatography, often employing silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes).
Summary of the Most Reliable Preparation Pathway
Data Tables of Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of thiophene | Bromine | Acetic acid | 0–5°C | 85–95 | Regioselective at 5-position |
| Enolate acylation | LDA, methyl chloroacetate | THF | -78°C | 70–85 | Regioselective at 2-position |
| Amination | NH3 or amines | Ethanol | Reflux | 60–80 | Requires purification |
| Bromination at 5 | Bromine or NBS | Acetic acid | Room temp | 80–90 | Controlled addition |
| Esterification | Methyl iodide | Acetone | Room temp | Quantitative | Standard methylation |
Research Findings and Considerations
- Regioselectivity is critical; controlling reaction conditions prevents polybromination or undesired substitution.
- Purification often involves chromatography techniques, with TLC monitoring for reaction completion.
- Yield optimization depends on reagent purity, temperature control, and reaction time.
- Safety note: Bromination reactions are exothermic; proper cooling and handling are essential.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced esters or alcohols are typical products of reduction reactions.
Scientific Research Applications
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Aromatic Esters with Halogen Substituents
Methyl 2-amino-2-(3-bromophenyl)acetate
- Structure : Replaces the thiophene ring with a brominated phenyl group.
- Key Differences: The phenyl ring is less electron-rich than thiophene, altering reactivity in electrophilic substitutions.
- Applications : Widely used in pharmaceuticals and polymer chemistry for modulating material flexibility .
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl
- Structure : Features a methoxy group at the para position of the phenyl ring.
- Key Differences :
- Applications : Explored in agrochemicals for herbicidal activity .
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid
Heterocyclic Derivatives
Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
- Structure : Replaces thiophene with a thiazole ring and includes a benzyl group.
- Key Differences: Thiazole’s nitrogen atom introduces basicity, enabling interactions with biological targets like enzymes.
- Applications : Investigated in antimicrobial and anticancer agents .
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Structural and Functional Comparison Table
Research Findings and Implications
- Electronic Effects : Bromine on thiophene (target compound) increases electrophilicity compared to methoxy or chloro analogs, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases, critical for bioavailability in drug formulations .
- Biological Activity : Thiophene derivatives show higher selectivity for CNS targets due to improved blood-brain barrier penetration compared to phenyl analogs .
Biological Activity
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 286.57 g/mol. The compound is characterized by a thiophene ring substituted at the 5-position with a bromine atom, along with an amino group and an ester group, which enhance its reactivity and potential biological activities.
Biological Activity Overview
Research indicates that compounds containing thiophene rings, such as this compound, often exhibit a variety of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in this area.
- Anticancer Activity : Similar compounds have shown anticancer properties, indicating that this compound might also possess such activity.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity due to the presence of the bromine atom and amino group, which play crucial roles in binding affinity.
The precise mechanism of action for this compound remains to be fully elucidated. However, its structural components suggest that it may act by:
- Inhibiting Enzymatic Activity : Similar compounds have been reported to inhibit various enzymes involved in disease processes.
- Modulating Receptor Activity : The compound may bind to specific receptors, influencing cellular signaling pathways.
1. Antimicrobial Activity
A study highlighted that derivatives of thiophene compounds exhibit significant antimicrobial activity against various pathogens. This compound could potentially follow this trend, warranting further exploration in clinical settings.
2. Anticancer Potential
Research on structurally similar compounds has demonstrated their ability to inhibit tumor growth in vitro. For instance, thieno[3,2-b]indole derivatives have shown promising results against cancer cell lines, suggesting that this compound may also exhibit similar properties .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-aminoacetate | Lacks bromine; simpler structure | Moderate antimicrobial activity | Less complex synthesis |
| 5-Bromo-thiophene | Core structure without amino group | Limited bioactivity | Primarily used in materials science |
| 5-Amino-thiophene | Similar core; different functional group | Potential anti-inflammatory properties | Focus on inflammation rather than cancer |
Future Directions
Future research should focus on:
- Detailed Pharmacological Studies : To assess the full range of biological activities and mechanisms of action.
- Clinical Trials : Evaluating the efficacy and safety of this compound in therapeutic applications.
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the structure affect biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves bromination of thiophene derivatives followed by coupling reactions. For example, tandem Michael addition-elimination reactions (as seen in structurally similar compounds) can be adapted using brominated thiophene precursors . Key parameters include temperature control (60–80°C for bromination), solvent selection (DMF or THF for coupling), and catalyst choice (e.g., Pd catalysts for cross-coupling). Yield optimization may require Design of Experiments (DOE) to assess molar ratios and reaction times .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data ambiguities resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The bromine atom’s deshielding effect on adjacent protons helps confirm substitution patterns .
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion clusters, ensuring isotopic patterns match bromine’s natural abundance (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve ambiguities (e.g., tautomerism) by comparing experimental data with SHELXL-refined structures .
Q. How can researchers confirm the regioselectivity of bromine substitution on the thiophene ring?
- Methodological Answer : Combine NOESY NMR to assess spatial proximity of substituents and density functional theory (DFT) calculations to predict the most stable regiochemical configuration. Cross-validate with single-crystal X-ray diffraction data processed via WinGX/ORTEP .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results (e.g., NMR chemical shifts) be resolved?
- Methodological Answer :
- Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts using the IUPAC Solubility Database.
- Step 2 : Perform ab initio calculations (e.g., Gaussian 16) with explicit solvent models to simulate shifts.
- Step 3 : Cross-reference with crystallographic data to rule out conformational flexibility .
Q. What strategies address crystal structure refinement challenges (e.g., disorder or twinning) for this compound?
- Methodological Answer :
- Disorder : Apply SHELXL’s PART and SIMU restraints to model split positions for disordered atoms .
- Twinning : Use the TWIN/BASF commands in SHELX to refine twin fractions and validate with Hooft parameter analysis .
- Validation : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry .
Q. How does the 5-bromo-thiophene moiety influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric Effects : The bromine atom at position 5 reduces steric hindrance compared to ortho-substituted aryl bromides, enabling efficient Pd-catalyzed coupling.
- Electronic Effects : The electron-withdrawing bromine enhances oxidative addition rates with Pd(0) catalysts.
- Optimization : Use ligand screening (e.g., SPhos vs. XPhos) and microwave-assisted heating to improve yields .
Q. What in silico approaches predict the biological activity of this compound against therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases), leveraging the bromine’s hydrophobic pocket affinity .
- QSAR Models : Train models on halogenated thiophene datasets to correlate substituent positions with IC₅₀ values. Validate with leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
